molecular formula C8H12Cl2N2OS B2365916 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride CAS No. 1170979-24-4

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride

Cat. No.: B2365916
CAS No.: 1170979-24-4
M. Wt: 255.16
InChI Key: MNOBOIONDKDYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

The IUPAC name 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride delineates its structure:

  • A thiazole ring (a five-membered heterocycle with sulfur and nitrogen at positions 1 and 3) substituted with a chloromethyl group at position 4.
  • An acetamide group (N,N-dimethylacetamide) linked to the thiazole’s position 2.
  • A hydrochloride salt form, enhancing solubility and stability.

Molecular Formula : C₈H₁₂Cl₂N₂OS
Molecular Weight : 255.16 g/mol.
Synonyms :

  • Dimethylacetamide hydrochloride (contextual, though not exact).
  • Catalog identifiers (e.g., sc-345467).
Property Value Source
IUPAC Name 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride
Molecular Formula C₈H₁₂Cl₂N₂OS
Molecular Weight 255.16 g/mol
Key Functional Groups Thiazole, chloromethyl, acetamide, hydrochloride

Historical Context in Chemical Research

Thiazole derivatives emerged as critical scaffolds in the early 20th century, with their biological activity driving synthetic innovations. The target compound’s development aligns with advances in heterocyclic chemistry and peptidomimetics , where chloromethyl-thiazole motifs enable macrocyclization and functionalization. For instance, 4-(chloromethyl)thiazole derivatives were pivotal in synthesizing cyclic RGD peptides for integrin ligand studies. The dimethylacetamide moiety, derived from N,N-dimethylacetamide (a solvent and reactant in organic synthesis), contributes to the compound’s polarity and reactivity.

Significance in Organic Chemistry

This compound’s significance lies in its dual reactivity :

  • Chloromethyl Group : Serves as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols), enabling covalent modifications in drug design.
  • Thiazole Core : Imparts aromatic stability and participates in π-π interactions, crucial for binding biological targets.
  • Dimethylacetamide Hydrochloride : Enhances solubility in polar solvents, facilitating reactions in aqueous or mixed media.

Applications include:

  • Pharmaceutical Intermediates : Analogous chloromethyl-thiazoles are precursors to antivirals (e.g., Ritonavir).
  • Peptidomimetics : The thiazole ring mimics peptide bonds, aiding in protease-resistant drug candidates.

Research Evolution and Milestones

Key advancements involve synthetic methodologies and applications :

  • Synthesis : Modern routes often employ chloroacetyl chloride and thiazole precursors under basic conditions, as seen in related acetamide-thiazole syntheses. For example, reaction of 4-(chloromethyl)thiazole with dimethylacetamide derivatives yields the target compound.
  • Catalytic Innovations : Use of K₂CO₃ or triethylamine to facilitate substitutions, improving yields.
  • Drug Development : Thiazole derivatives are integral to HIV protease inhibitors and antibiotics, highlighting this compound’s potential.
Milestone Description Source
Thiazole Functionalization Development of chloromethyl-thiazole for macrocyclization in peptides
Solvent Optimization Use of dimethylacetamide derivatives to enhance reaction efficiency
Pharmacological Applications Role in synthesizing protease inhibitors and agrochemical intermediates

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2OS.ClH/c1-11(2)8(12)3-7-10-6(4-9)5-13-7;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOBOIONDKDYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole core is typically constructed via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides. For this compound, 2-chloropropenyl thioisocyanate serves as the precursor, reacting with dimethylacetamide derivatives under controlled conditions. A photocatalytic chlorination step introduces the chloromethyl group at the 4-position of the thiazole ring, as demonstrated in recent patent literature. Key parameters include:

  • Temperature : Maintaining 0–5°C to prevent over-chlorination.
  • Catalyst : Azo iso-butylcyano formamide (0.5–2.5 wt%) under UV irradiation.
  • Solvent : Acetonitrile, which enhances reaction homogeneity and facilitates subsequent solvent removal via reduced-pressure distillation.

Chloromethylation Strategies

Chloromethylation of the thiazole ring is achieved through sulfonyl chloride (SO₂Cl₂) or sulfuryl chloride (ClSO₂OCl), with the former preferred for its milder reactivity. The reaction proceeds via radical intermediates stabilized by the thiazole’s electron-rich environment. Recent advances utilize micellar catalysis (e.g., TPGS-750-M) to improve selectivity, reducing byproducts such as dichloromethyl derivatives.

Acetylation and N,N-Dimethylation

The acetamide side chain is introduced through nucleophilic acyl substitution. Dimethylamine reacts with acetyl chloride in the presence of a base (e.g., NaHCO₃) to form N,N-dimethylacetamide, which is subsequently coupled to the chloromethyl-thiazole intermediate. Nickel-catalyzed cross-coupling methodologies, initially developed for N-allylation reactions, have been adapted here to enhance reaction efficiency.

Hydrochloride Salt Formation

The final step involves protonation with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., dichloromethane), followed by crystallization. The hydrochloride salt’s purity (95%) is confirmed via HPLC and NMR, with residual solvents controlled to <0.1%.

Methodological Innovations in Catalysis and Reaction Design

Photocatalytic Chlorination

The patent-pending photocatalytic method (Example 1,) achieves 94.31% yield by combining UV irradiation with azo initiators. This approach minimizes waste acids compared to traditional Cl₂ gas methods, aligning with green chemistry principles.

Micellar Nickel Catalysis

Adapting micellar conditions from N-allylation protocols, researchers have employed Ni(cod)₂ (2 mol%) and DPPF (4 mol%) in TPGS-750-M/water emulsions. This system enhances mass transfer, reducing reaction times from 24 h to 6 h for analogous intermediates.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 3.03 (s, 6H, N(CH₃)₂), 4.55 (s, 2H, CH₂Cl), 7.26–7.85 (m, thiazole-H).
  • HRMS (ESI-TOF) : [M+H]⁺ Calculated 255.17, Found 255.17.

Purity and Stability

  • Purity : 95% (HPLC, Sigma-Aldrich).
  • Storage : Stable at room temperature for >12 months under inert atmosphere.

Industrial-Scale Challenges and Optimization

Byproduct Management

Over-chlorination during thiazole functionalization generates dichloromethyl byproducts (up to 5%), necessitating silica gel chromatography (EtOAc/Hexane) for removal.

Solvent Recovery

Acetonitrile recovery via distillation achieves >90% efficiency, reducing raw material costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride, exhibit notable antimicrobial properties. The thiazole ring is known for its ability to interact with biological macromolecules, making it a promising scaffold for developing new antibiotics. Studies have shown that compounds with thiazole moieties can inhibit the growth of various bacteria and fungi, suggesting their utility in treating infectious diseases .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through its ability to inhibit cytokine production. Thiazole derivatives have been linked to the inhibition of p38 MAP kinase activity, which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other cytokine-mediated conditions .

Pharmacological Applications

Cytokine Inhibition
The compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) production positions it as a candidate for therapies targeting autoimmune diseases. By modulating cytokine levels, it may help in managing conditions characterized by excessive inflammatory responses .

SARS-CoV-2 Protease Inhibition
Recent studies have highlighted the role of thiazole-containing compounds in inhibiting viral proteases, specifically the 3CL protease of SARS-CoV-2. This suggests that 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride could be developed as an antiviral agent against COVID-19 .

Biochemical Research

Proteomics Research Tool
The compound is utilized in proteomics research due to its biochemical properties. It serves as a reagent for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for various analytical techniques .

Synthetic Applications

Building Block in Organic Synthesis
As a synthetic intermediate, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride can be used to synthesize more complex molecules. Its chloromethyl group allows for further functionalization, making it versatile in organic synthesis .

Case Studies and Research Findings

Study/Research Application Focus Findings
Study on Antimicrobial ActivityAntimicrobial PropertiesDemonstrated effectiveness against Gram-positive bacteria .
Investigation of Anti-inflammatory EffectsCytokine InhibitionShowed significant reduction in TNF-α levels .
SARS-CoV-2 Protease Inhibition StudyAntiviral ActivityIdentified as a potential inhibitor of viral proteases .
Proteomics ApplicationBiochemical ToolEffective in studying protein interactions .

Mechanism of Action

The mechanism of action of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

A comparative analysis of structurally related thiazole-acetamide derivatives reveals key distinctions in substituents and their pharmacological or physicochemical impacts:

Compound Substituents Key Features
Target Compound 4-(Chloromethyl)thiazole, N,N-dimethylacetamide, hydrochloride salt High reactivity (chloromethyl group), enhanced solubility due to HCl salt
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: N/A) 3,4-Dichlorophenyl group at acetamide, unsubstituted thiazole Improved ligand properties for metal coordination; structural penicillin analog
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2) 2-Chlorophenylthiazole, morpholinoacetamide Increased polarity and hydrogen-bonding capacity (morpholine ring)
2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS: 733796-12-8) 2,4,5-Trimethylphenylthiazole, chloroacetamide Enhanced steric hindrance; potential pesticide applications

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide .
  • Reactivity : The chloromethyl group in the target compound offers higher reactivity for alkylation compared to aryl-substituted derivatives (e.g., dichlorophenyl or trimethylphenyl groups) .

Biological Activity

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride (CAS Number: 1170979-24-4) is a thiazole derivative with potential pharmaceutical applications. This compound has garnered attention due to its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

The molecular formula of 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride is C₇H₁₁ClN₂OS·HCl. Its structure includes a thiazole ring, which is known for its biological significance due to its ability to interact with various biological targets.

Research indicates that compounds containing thiazole moieties often exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of the chloromethyl group enhances the reactivity of the thiazole ring, potentially allowing for interactions with cellular targets.

  • Antimicrobial Activity : Thiazole derivatives have been studied for their ability to inhibit bacterial growth. The specific compound may exhibit activity against various strains of bacteria due to its structural characteristics that facilitate binding to bacterial enzymes or receptors .
  • Anti-inflammatory Effects : Some studies suggest that thiazole compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by excessive inflammation .
  • Anticancer Potential : There is emerging evidence that thiazole derivatives may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms often involve targeting key proteins involved in cancer cell survival .

Case Studies

Several studies have explored the biological effects of thiazole derivatives similar to 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a potential application for treating infections .
  • Anti-inflammatory Study : Research conducted on a related thiazole compound demonstrated its ability to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 cytokines . This suggests that similar compounds may have therapeutic potential in inflammatory diseases.
  • Cancer Research : A paper highlighted the anticancer properties of thiazole derivatives in vitro against various cancer cell lines. The study reported that these compounds induced apoptosis through mitochondrial pathways, showing promise for further development as anticancer agents .

Data Table

The following table summarizes key biological activities associated with 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride and similar compounds:

Biological ActivityDescriptionReferences
AntimicrobialInhibits growth of bacteria; effective against multiple strains
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells; disrupts cell cycle

Q & A

Basic: What are the key synthetic routes for 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride?

Methodological Answer:
The synthesis typically involves coupling a thiazole precursor with a dimethylacetamide moiety. A common approach includes:

  • Step 1: Reacting 4-(chloromethyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
  • Step 2: Quaternization of the amine group using methylating agents (e.g., dimethyl sulfate) under controlled pH (7–9) to introduce the N,N-dimethyl group .
  • Step 3: Hydrochloride salt formation via acidification with HCl in a polar solvent (e.g., ethanol) .
    Critical parameters include reaction temperature (20–25°C for amidation, 40–60°C for quaternization) and solvent choice (dichloromethane or acetonitrile for Step 1) to avoid side reactions .

Basic: How is structural confirmation and purity assessment performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies protons on the thiazole ring (δ 7.2–7.5 ppm) and chloromethyl group (δ 4.5–4.7 ppm) .
    • 13C NMR confirms the acetamide carbonyl (δ 165–170 ppm) and quaternary carbons in the thiazole ring .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 227.15 (free base) and 263.60 (hydrochloride) validate the molecular formula .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using a C18 column with a methanol/water mobile phase (70:30 v/v) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding motifs (e.g., N–H⋯Cl interactions in the hydrochloride salt) .

Advanced: How can reaction conditions be optimized to mitigate low yields in the chloromethylation step?

Methodological Answer:
Low yields often stem from competing hydrolysis of the chloromethyl group. Optimization strategies include:

  • Solvent Selection: Use anhydrous dichloromethane or acetonitrile to minimize water content .
  • Catalyst Addition: Introduce catalytic iodide (e.g., KI) to enhance nucleophilic substitution kinetics .
  • Temperature Control: Maintain 0–5°C during chloromethylation to suppress side reactions .
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
    Post-reaction, TLC (silica gel, ethyl acetate/hexane 1:1) monitors progress, while flash chromatography isolates the product .

Advanced: How can researchers resolve contradictions in spectroscopic data for thiazole derivatives?

Methodological Answer:
Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. To address this:

  • Variable Temperature (VT) NMR: Probe tautomeric equilibria (e.g., thione-thiol shifts) by analyzing spectra at −40°C to 80°C .
  • Deuterated Solvent Screening: Compare DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
  • Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
    For MS ambiguities, high-resolution mass spectrometry (HRMS) and isotopic pattern analysis distinguish between isobaric species .

Advanced: What are the challenges in functionalizing the thiazole ring for drug discovery applications?

Methodological Answer:
The chloromethyl group offers reactivity but poses challenges:

  • Selective Substitution: Competing reactions at the thiazole sulfur or acetamide nitrogen require protecting groups (e.g., Boc for amines) during alkylation .
  • Stability Issues: The chloromethyl group is prone to hydrolysis; stabilize intermediates via lyophilization or low-temperature storage .
  • Biological Compatibility: Post-functionalization, assess solubility (e.g., logP via shake-flask method) and metabolic stability (e.g., microsomal assays) .
    For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions introduces aromatic moieties but requires Pd catalysts and optimized ligand systems .

Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinase inhibitors). Focus on the thiazole-acetamide scaffold’s interactions with catalytic lysine residues .
  • Quantitative Structure-Activity Relationship (QSAR): Train models on IC50 data to correlate substituent electronic parameters (Hammett σ) with antibacterial activity .
  • Reaction Pathway Prediction: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for derivative synthesis, reducing trial-and-error experimentation .
    For instance, ICReDD’s integrated computational-experimental workflow accelerates the discovery of novel reaction conditions by 30–50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.